2-(4-acetyl-2-methoxyphenoxy)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide
Description
Historical Development of Pyrimidine-Based Acetamides
The exploration of pyrimidine derivatives began in the early 19th century with the isolation of alloxan, a pyrimidine trione, from uric acid. However, the integration of acetamide functionalities into pyrimidine scaffolds gained momentum in the mid-20th century, driven by the need for bioactive molecules with improved solubility and target affinity. A pivotal advancement occurred with the development of the Claisen–Schmidt condensation method, which enabled the synthesis of bis-pyrimidine acetamides through sequential aldol reactions and cyclizations. For example, 3,3′-(1,4-phenylene)bis(1-(4-nitrophenyl)prop-2-en-1-one) served as a key intermediate in generating antimicrobial bis-pyrimidine acetamides.
By the 21st century, synthetic strategies expanded to include microwave-assisted reactions and catalytic protocols. Müller et al. demonstrated the utility of palladium catalysis in coupling aryl iodides with guanidine derivatives to form pyrimidine cores, while Venkatesan’s group utilized uranyl nitrate to accelerate dihydropyrimidine syntheses. These innovations laid the groundwork for structurally complex derivatives like 2-(4-acetyl-2-methoxyphenoxy)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide , which incorporates a 4-methylpiperidinyl group to enhance pharmacokinetic properties.
Classification and Nomenclature within Medicinal Chemistry
Pyrimidine acetamides are classified based on three structural elements:
- Pyrimidine substitution pattern : Positions 2, 4, and 6 are common modification sites.
- Acetamide linker : The –NH–CO–CH2– group bridges aromatic or heterocyclic systems.
- Peripheral substituents : Alkyl, aryl, or heterocyclic groups (e.g., 4-methylpiperidine) fine-tune bioactivity.
The target compound’s IUPAC name, This compound , reflects this hierarchy:
- Pyrimidine core : 6-(4-methylpiperidin-1-yl)pyrimidin-4-yl group at position 4.
- Acetamide linker : Connects the pyrimidine to a 4-acetyl-2-methoxyphenoxy moiety.
- Substituents : 4-Methylpiperidine (N-heterocycle) and methoxy/acetyl groups (electron-withdrawing/donating effects).
Table 1: Structural Classification of Select Pyrimidine Acetamides
Significance in Drug Discovery Paradigms
Pyrimidine acetamides occupy a strategic niche in drug discovery due to their dual capacity for target engagement and ADMET optimization . The pyrimidine ring mimics endogenous purines and pyrimidines, allowing interference with nucleic acid synthesis or kinase signaling. Meanwhile, the acetamide linker enhances solubility and facilitates hydrogen bonding with residues in enzymatic active sites.
Notable examples include:
- Bis-pyrimidine acetamides : Compounds 3 , 13 , and 18 from exhibited MIC values of 0.25–0.50 µmol/mL against Staphylococcus aureus and Escherichia coli, surpassing cefadroxil.
- Thiazolo[3,2-a]pyrimidines : Derivatives with 2,4-dimethoxyphenyl groups showed IC~50~ values <10 µM against colorectal carcinoma cells.
The target compound’s 4-methylpiperidinyl group may confer blood-brain barrier permeability, suggesting potential central nervous system applications. Computational docking studies predict strong interactions with kinases due to the acetamide’s carbonyl oxygen and pyrimidine’s nitrogen atoms.
Relationship to Bioactive Bis-pyrimidine Acetamides
While This compound is a mono-pyrimidine derivative, its design principles align with bis-pyrimidine pharmacophores:
Structural Parallels:
- Electron-deficient cores : The 4-nitrophenyl groups in bis-pyrimidines and the acetylphenoxy group in the target compound both stabilize charge-transfer interactions.
- Flexible linkers : Ethylene or acetamide spacers allow conformational adaptation to binding pockets.
Divergences:
- Symmetry : Bis-pyrimidines exhibit C~2~ symmetry for multivalent target engagement, whereas the mono-pyrimidine target compound relies on a single pyrimidine-acetamide pharmacophore.
- Substituent effects : The 4-methylpiperidine group in the target compound may reduce cytotoxicity compared to bis-pyrimidines’ nitro groups.
Table 2: Comparative Analysis of Mono- vs. Bis-pyrimidine Acetamides
Properties
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-14-6-8-25(9-7-14)20-11-19(22-13-23-20)24-21(27)12-29-17-5-4-16(15(2)26)10-18(17)28-3/h4-5,10-11,13-14H,6-9,12H2,1-3H3,(H,22,23,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHNHZBJHWGHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)COC3=C(C=C(C=C3)C(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetyl-2-methoxyphenoxy)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the phenoxyacetamide core: This involves the reaction of 4-acetyl-2-methoxyphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-acetyl-2-methoxyphenoxy)acetyl chloride.
Coupling with pyrimidine derivative: The acetyl chloride derivative is then reacted with 6-(4-methylpiperidin-1-yl)pyrimidin-4-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetyl-2-methoxyphenoxy)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide.
Reduction: 2-(4-hydroxy-2-methoxyphenoxy)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-acetyl-2-methoxyphenoxy)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide exhibit significant anticancer properties. For instance, derivatives of related structures have shown efficacy against various cancer cell lines, including those resistant to conventional therapies.
Case Study : A study published in Cancer Letters demonstrated that specific derivatives targeting the p53 pathway could induce apoptosis in breast cancer cells. The mechanism involved the modulation of key signaling pathways, suggesting that compounds with similar structural motifs may also possess similar effects .
Antimicrobial Properties
The compound's structure allows for potential antimicrobial activity. Research has shown that related compounds can inhibit the growth of pathogenic bacteria and fungi.
Case Study : A recent investigation into pyrazole derivatives indicated that modifications to the piperidine ring could enhance antifungal activity against Candida albicans. The study emphasized structure-activity relationships that could inform the design of new antimicrobial agents based on the compound's framework .
Neurological Applications
The piperidine moiety is often associated with neuroactive properties. Compounds featuring this group have been studied for their potential use in treating neurological disorders such as depression and anxiety.
Case Study : An investigation into piperidine derivatives revealed their ability to modulate serotonin receptors, leading to anxiolytic effects in animal models. This suggests that similar compounds might be explored for their therapeutic potential in psychiatric conditions .
Table 1: Biological Activities of Related Compounds
Table 2: Structure-Activity Relationships
| Structural Feature | Observed Effect | Implication |
|---|---|---|
| Acetyl group | Enhanced solubility | Improved bioavailability |
| Methoxy group | Increased lipophilicity | Better membrane penetration |
| Piperidine ring | Neuroactive properties | Potential for CNS applications |
Mechanism of Action
The mechanism of action of 2-(4-acetyl-2-methoxyphenoxy)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs share its pyrimidine-acetamide backbone but differ in substituents, influencing their physicochemical properties and biological activity. Below is a detailed comparison:
Substituent Variations on the Pyrimidine Ring
Piperidine/Piperazine Modifications
- Target Compound : 4-Methylpiperidin-1-yl at position 4.
- Analog 1 (N-(2-Fluorophenyl)-2-{[6-Methyl-2-(4-Methylpiperidin-1-yl)Pyrimidin-4-yl]Oxy}Acetamide): Shares the 4-methylpiperidin-1-yl group but replaces the phenoxyacetamide with a 2-fluorophenyl group.
- Analog 2 (N-(5-Chloro-2-Methylphenyl)-2-{[6-Methyl-2-(4-Methylpiperidin-1-yl)Pyrimidin-4-yl]Oxy}Acetamide): Substitutes the phenoxy group with a 5-chloro-2-methylphenyl moiety. The chloro group increases electronegativity, enhancing interactions with polar residues in enzyme active sites .
- Analog 3 (Compound 15 from ) : Features a 4-ethylpiperazine group instead of piperidine. Ethylpiperazine introduces basicity, which may alter cellular permeability and off-target effects .
Pyrimidine Core Modifications
- Analog 4 (2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-Methylpyridin-2-yl)Acetamide): Replaces the oxygen atom in the phenoxy group with a sulfanyl linker. Sulfur-containing analogs often exhibit improved metabolic stability but may reduce solubility .
Phenoxyacetamide Modifications
- Target Compound: 4-Acetyl-2-methoxyphenoxy group provides both electron-withdrawing (acetyl) and electron-donating (methoxy) effects, balancing ligand-receptor interactions.
- Analog 5 (Compound 5 from ): Substitutes the phenoxy group with a benzo[d][1,3]dioxol-5-ylamino moiety. The fused dioxolane ring enhances π-π stacking but may limit conformational flexibility .
- Analog 6 (N-(6-Methoxybenzothiazole-2-yl)-2-(3,4,5-Trimethoxyphenyl)Acetamide) : Incorporates a benzothiazole ring and trimethoxyphenyl group, increasing aromatic surface area for van der Waals interactions .
Key Research Findings and Data Tables
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity.
Biological Activity
The compound 2-(4-acetyl-2-methoxyphenoxy)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide is a synthetic derivative that has garnered attention for its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An acetyl group.
- A methoxyphenoxy moiety.
- A piperidinyl-pyrimidinyl side chain.
This unique combination of functional groups is hypothesized to contribute to its biological activity by influencing interactions with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, similar to other compounds with pyrimidine structures .
- Receptor Interaction : The presence of the piperidinyl group suggests potential affinity for neurotransmitter receptors, which could modulate neurotransmission and influence conditions such as anxiety or depression .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may play a role in reducing oxidative stress in various cellular contexts .
Antitumor Activity
Several studies have highlighted the antitumor potential of related compounds. For instance, derivatives of pyrimidines have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound's ability to inhibit pro-inflammatory cytokines has been documented in vitro. In models of inflammation, similar compounds have reduced markers such as TNF-alpha and IL-6, suggesting a therapeutic role in inflammatory diseases .
Case Study 1: Antitumor Efficacy
A study evaluated the effects of a structurally similar compound on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis at IC50 values significantly lower than those of standard chemotherapeutics. The combination with doxorubicin showed a synergistic effect, enhancing overall cytotoxicity against resistant cancer cell lines .
Case Study 2: Anti-inflammatory Activity
In a controlled trial involving lipopolysaccharide-stimulated macrophages, the compound demonstrated a marked reduction in nitric oxide production and inflammatory cytokine release. This suggests potential utility in treating conditions like rheumatoid arthritis or other autoimmune disorders .
Data Tables
| Biological Activity | Related Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide | 12 | Apoptosis induction |
| Anti-inflammatory | N1-substituted 6-arylthiouracils | 15 | Cytokine inhibition |
Q & A
Basic: What are the typical synthetic routes for preparing this acetamide derivative, and how do reaction conditions influence intermediate stability?
The synthesis of this compound likely involves multi-step reactions, including:
- Substitution reactions under alkaline conditions to introduce methoxy or acetylphenoxy groups (e.g., nucleophilic aromatic substitution analogous to methods in ) .
- Condensation reactions between pyrimidine intermediates and acetamide moieties, using coupling agents like EDC or DCC to form the final acetamide bond (similar to pyrimidine-acetamide condensations in ) .
Critical factors include: - pH control during substitution to prevent hydrolysis of sensitive groups like acetyl or methoxy substituents.
- Temperature modulation (e.g., 0–5°C for condensation steps) to minimize side reactions and improve intermediate stability .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions on the pyrimidine and phenoxy rings (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the acetylphenoxy group).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated vs. observed [M+H] peaks) and detect impurities.
- HPLC-PDA : Assess purity (>95%) and monitor degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
Basic: What safety precautions are recommended during handling?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure (based on acetamide safety protocols in ) .
- Ventilation : Use fume hoods to prevent inhalation of fine particulates during weighing or reactions.
- Storage : Keep in amber glass vials at –20°C under inert gas (N) to prevent oxidation of the methoxy or acetyl groups .
Advanced: How can computational tools optimize synthesis or predict regioselectivity?
- Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in pyrimidine substitution reactions (e.g., 4- vs. 6-position reactivity) .
- Reaction path screening : Tools like ICReDD’s workflow combine computational reaction databases with experimental validation to identify optimal catalysts or solvents (e.g., selecting DMF over THF for higher yields) .
- Machine learning : Train models on existing pyrimidine-acetamide reaction data to predict side products and optimize stepwise yields .
Advanced: How to resolve contradictions between theoretical and experimental yields during scale-up?
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and identify bottlenecks (e.g., incomplete condensation).
- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, stoichiometry) to isolate critical factors affecting yield (e.g., excess pyrimidine amine improves coupling efficiency).
- Flow chemistry : Transition from batch to continuous flow reactors to enhance heat/mass transfer and reduce variability (as suggested for similar acetamides in ).
Advanced: What methodologies evaluate bioactivity while addressing off-target effects?
- Kinase profiling assays : Screen against a panel of 50–100 kinases to identify selectivity (e.g., measure IC values for target vs. off-target enzymes).
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein stability shifts after compound treatment.
- Metabolomics : Use LC-MS to detect pathway perturbations (e.g., ATP depletion in cancer cells) and validate mechanism of action.
Advanced: How to design stability studies for labile functional groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
